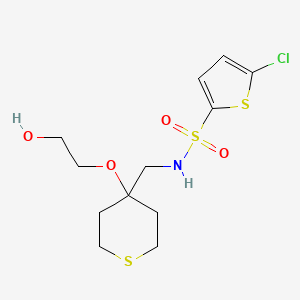
5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-2-sulfonamide” is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular formula of this compound is C13H18ClNO3S2 . It contains a thiophene ring, a tetrahydro-2H-thiopyran ring, and a sulfonamide group .Applications De Recherche Scientifique
Ocular Hypotensive Activity
Research on sulfonamide derivatives, particularly those related to the thiophene sulfonamide class, has identified compounds with potential ocular hypotensive activity. These compounds are evaluated for their efficacy in models of glaucoma, demonstrating the possibility of topical applications for managing this condition. The focus has been on optimizing inhibitory potency against carbonic anhydrase and improving water solubility while minimizing pigment binding in the iris to enhance therapeutic profiles (Prugh et al., 1991).
Antimicrobial and Antifungal Properties
Sulfonamide-derived compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have shown that these compounds exhibit moderate to significant activity against various bacterial and fungal strains. This includes promising results against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).
Antiviral Activity
The synthesis of thiophene sulfonamide derivatives and their evaluation for antiviral activity represent another area of scientific interest. Specifically, compounds in this class have shown efficacy against tobacco mosaic virus, suggesting a potential role in the development of antiviral agents (Chen et al., 2010).
Synthesis and Characterization of Metal Complexes
Sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, exploring their bonding, structure, and potential applications. These studies have assessed the antibacterial, antifungal, and cytotoxic activities of both the ligands and their metal complexes, uncovering their moderate to significant biological activity. This line of research opens up possibilities for the use of these compounds in various fields, including materials science and biochemistry (Chohan & Shad, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S3/c13-10-1-2-11(20-10)21(16,17)14-9-12(18-6-5-15)3-7-19-8-4-12/h1-2,14-15H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYNNFIWPHRHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)
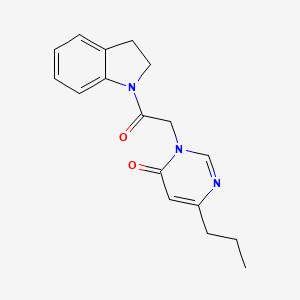
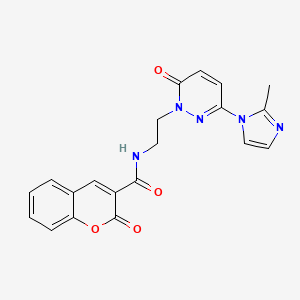
![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)

![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
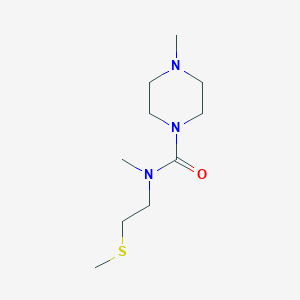
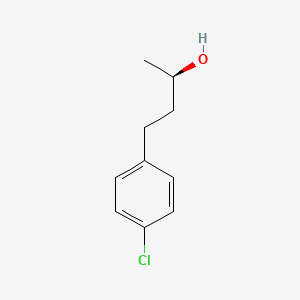
![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)
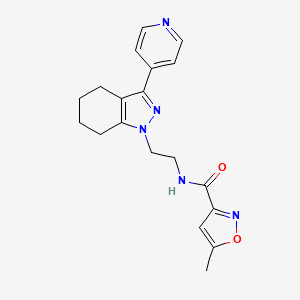
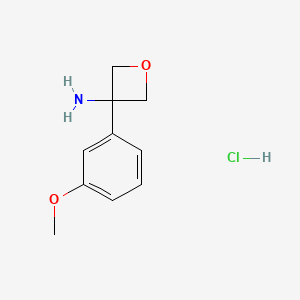
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)